molecular formula C18H19N5O3S B15137028 Npp3-IN-1

Npp3-IN-1

Cat. No.: B15137028
M. Wt: 385.4 g/mol
InChI Key: OXSWURKJMQYLKP-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound has shown significant inhibitory activity against NPP3 and NPP1, with IC50 values of 0.24 μM and 1.37 μM, respectively . Npp3-IN-1 is primarily used in scientific research to study the role of NPP3 in various biological processes.

Preparation Methods

The synthesis of Npp3-IN-1 involves the use of morpholine-based thiosemicarbazones. The synthetic route includes the reaction of morpholine with thiosemicarbazide under specific conditions to form the desired compound The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

Npp3-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers.

Mechanism of Action

Npp3-IN-1 exerts its effects by inhibiting the activity of phosphodiesterase/pyrophosphatase-3 (NPP3). This enzyme is involved in the hydrolysis of extracellular nucleotides, which play a crucial role in cellular signaling and immune responses . By inhibiting NPP3, this compound reduces the levels of extracellular nucleotides, thereby modulating various biological processes. The molecular targets of this compound include the active site of NPP3, where it binds and prevents the enzyme from catalyzing its substrate .

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

1-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]-3-(3-nitrophenyl)thiourea

InChI

InChI=1S/C18H19N5O3S/c24-23(25)17-3-1-2-15(12-17)20-18(27)21-19-13-14-4-6-16(7-5-14)22-8-10-26-11-9-22/h1-7,12-13H,8-11H2,(H2,20,21,27)/b19-13+

InChI Key

OXSWURKJMQYLKP-CPNJWEJPSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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